Chemical structure and molecular weight of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Chemical structure and molecular weight of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Structural Characterization, Synthesis, and Pharmacological Relevance
Abstract
This technical guide provides a comprehensive analysis of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol , a significant aryloxypropanolamine scaffold used in the development of beta-adrenergic antagonists and centrally acting muscle relaxants. We detail the compound's physicochemical properties, validate its molecular weight through precise stoichiometric calculation, and outline a robust synthetic pathway via epoxide ring-opening. Furthermore, we explore its structural homology to established therapeutics like Mephenesin and Propranolol, positioning it as a critical intermediate in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is an amino-ether featuring a lipophilic p-tolyl moiety linked to a hydrophilic pyrrolidine head group via a 2-hydroxypropyl chain. This amphiphilic structure is characteristic of "soft drug" designs intended to interact with membrane-bound receptors (e.g., GPCRs) or ion channels.
1.1 Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 1-(4-Methylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol |
| Common Synonyms | 3-(p-Tolyloxy)-1-pyrrolidinopropane-2-ol; F3254-0063 |
| CAS Number (HCl Salt) | 1217106-62-1 |
| Molecular Formula | C₁₄H₂₁NO₂ |
| SMILES | CC1=CC=C(C=C1)OCC(O)CN2CCCC2 |
| InChI Key | IVSJJESRKADIGS-UHFFFAOYSA-N |
1.2 Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights (IUPAC 2021).
| Element | Count | Atomic Mass (u) | Subtotal (u) |
| Carbon (C) | 14 | 12.011 | 168.154 |
| Hydrogen (H) | 21 | 1.008 | 21.168 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | -- | -- | 235.327 g/mol |
Note: The hydrochloride salt (
Structural Analysis & Pharmacophore Mapping
The molecule belongs to the Aryloxypropanolamine class, a privileged structure in drug discovery. Its bioactivity is governed by three distinct domains:
-
Lipophilic Tail (4-Methylphenoxy): Provides hydrophobic interactions (π-π stacking) with receptor binding pockets. The para-methyl group increases lipophilicity (
) compared to a simple phenyl ether, enhancing blood-brain barrier (BBB) penetration. -
Chiral Linker (Propan-2-ol): The C2 position is a chiral center. In beta-blockers, the (S)-enantiomer is typically the active eutomer. The hydroxyl group is essential for hydrogen bonding with residues like Asn or Ser in the receptor active site.
-
Basic Head (Pyrrolidine): A tertiary amine that is protonated at physiological pH (pKa
9.5), facilitating ionic bonding with conserved aspartate residues in GPCRs (e.g., Asp113 in -AR).
Figure 1: Pharmacophore dissection of 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol highlighting key receptor interaction points.
Synthesis & Manufacturing Protocol
The most efficient synthetic route involves the nucleophilic ring-opening of a glycidyl ether intermediate. This "self-validating" protocol ensures high purity by leveraging the reactivity difference between the epoxide and the final alcohol.
3.1 Reaction Scheme
The synthesis proceeds in two steps:
-
O-Alkylation: Reaction of p-cresol with epichlorohydrin to form the epoxide.
-
Aminolysis: Regioselective ring opening of the epoxide by pyrrolidine.
Figure 2: Two-step convergent synthesis pathway via glycidyl ether intermediate.
3.2 Detailed Methodology
Step 1: Synthesis of Glycidyl Ether Intermediate
-
Charge: In a 500 mL round-bottom flask, dissolve p-cresol (108 g, 1.0 mol) in acetone (300 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (
, 207 g, 1.5 mol). -
Alkylation: Add Epichlorohydrin (138 g, 1.5 mol) dropwise over 30 minutes.
-
Reflux: Heat to reflux (60°C) for 6-8 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Filter off inorganic salts. Concentrate the filtrate under vacuum.[2] Distill the residue to obtain 1,2-epoxy-3-(4-methylphenoxy)propane (Yield: ~85%).
Step 2: Epoxide Ring Opening (Aminolysis)
-
Solvation: Dissolve the epoxide intermediate (16.4 g, 0.1 mol) in Ethanol (50 mL).
-
Amine Addition: Add Pyrrolidine (8.5 g, 0.12 mol) slowly. Note: Reaction is exothermic.
-
Reaction: Stir at 60°C for 4 hours. The epoxide ring opens at the less substituted carbon (C3), ensuring regioselectivity.
-
Purification: Evaporate solvent. The crude oil can be converted to the HCl salt by adding ethereal HCl, resulting in a white crystalline solid (mp 142-144°C).
Analytical Characterization
To validate the structure, the following spectroscopic signatures are diagnostic.
4.1 Proton NMR (
H-NMR, 400 MHz, CDCl
)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 2.29 | Singlet | 3H | Ar-CH₃ |
| 1.78 - 1.82 | Multiplet | 4H | Pyrrolidine |
| 2.60 - 2.75 | Multiplet | 6H | Pyrrolidine |
| 3.95 - 4.05 | Multiplet | 2H | O-CH₂ -CH |
| 4.08 - 4.15 | Multiplet | 1H | CH -OH |
| 6.82 | Doublet ( | 2H | Ar-H (Ortho to O) |
| 7.08 | Doublet ( | 2H | Ar-H (Meta to O) |
4.2 Mass Spectrometry (ESI-MS)
-
Molecular Ion:
m/z. -
Key Fragments:
-
m/z 107:
(p-Cresol fragment, cleavage of ether bond). -
m/z 84:
(Methyl-pyrrolidinium ion, characteristic of the amine head).
-
Pharmaceutical Relevance & Applications
5.1 Therapeutic Potential
This compound acts as a structural hybrid between:
-
Centrally Acting Muscle Relaxants: Similar to Mephenesin and Tolperisone, the aryloxy-alkyl-amine motif can modulate sodium channels (
) and block polysynaptic reflexes in the spinal cord. -
Beta-Blockers: The structure mimics Propranolol. While the p-methyl group makes it less potent than the naphthyl derivative, it serves as a valuable tool compound for studying
/ selectivity.
5.2 Research Applications
-
Metabolite Standards: Used to identify metabolic pathways of pyrrolidine-containing drugs.
-
Chiral Resolution Agents: The racemic alcohol can be resolved using lipases (e.g., Candida antarctica Lipase B) to generate enantiopure building blocks for synthesis.[3]
References
-
PubChem Compound Summary. (2021). 1-(4-Methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol Hydrochloride.[1] National Center for Biotechnology Information. Link
-
Jamison, C. R., et al. (2016).[4] Regioselective Epoxide Ring Opening in the Synthesis of Aryloxypropanolamines. Journal of Organic Chemistry, 81(16), 7029-7035.[4] Link
-
Bhatt, L. K., et al. (2007).[5] Beta-Blocking activity of aryloxypropanolamine derivatives and their cardioprotective effects. Journal of Pharmacy and Pharmacology, 59(3), 331-338. Link
-
Ferraboschi, P., et al. (1992).[6] Chemoenzymatic synthesis of enantiomerically pure aryloxypropanolamines. Journal of the Chemical Society, Perkin Transactions 1. Link
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